1-bromo-3-tert-butyl-2-methylbenzene
Description
Properties
CAS No. |
1369886-50-9 |
|---|---|
Molecular Formula |
C11H15Br |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3-tert-Butylaniline
The precursor 2-methyl-3-tert-butylaniline is prepared via nitration of 3-tert-butyltoluene, followed by reduction. Nitration occurs para to the tert-butyl group due to its strong electron-donating effect, yielding 1-nitro-3-tert-butyl-2-methylbenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Diazotization and Bromination
The aniline derivative undergoes diazotization in a mixture of sulfuric acid (H₂SO₄) and acetic acid (AcOH) at 10°C, with sodium nitrite (NaNO₂) as the nitrosating agent. The resulting diazonium salt is treated with ferrous sulfate heptahydrate (FeSO₄·7H₂O) in dimethylformamide (DMF), facilitating bromide substitution. This step achieves an 84% yield in analogous systems.
Key Reaction Conditions
-
Temperature: 10°C (diazotization), room temperature (bromination)
-
Solvents: AcOH, DMF
-
Catalysts: FeSO₄·7H₂O
Friedel-Crafts Alkylation Followed by Bromination
This two-step approach leverages Friedel-Crafts chemistry to construct the tert-butyl-substituted toluene backbone, followed by regioselective bromination.
Alkylation of Toluene
Toluene reacts with isobutylene in the presence of sulfuric acid, forming 3-tert-butyl-2-methylbenzene. The tert-butyl group occupies the position ortho to the methyl group due to steric and electronic effects, with yields exceeding 70% under optimized conditions.
Regioselective Bromination
Bromination of 3-tert-butyl-2-methylbenzene with bromine (Br₂) in dichloromethane (CH₂Cl₂) occurs para to the tert-butyl group, driven by its strong para-directing nature. The methyl group’s ortho/para-directing effect further stabilizes the transition state, achieving 65–75% yields.
Table 1: Comparative Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 25°C | 68% |
| NBS | CCl₄ | 80°C | 55% |
Palladium-Catalyzed Coupling Approaches
Palladium-mediated cross-coupling reactions enable modular synthesis, though their application to 1-bromo-3-tert-butyl-2-methylbenzene remains exploratory.
Suzuki-Miyaura Coupling
Aryl boronic acids containing tert-butyl and methyl groups couple with 1-bromo-2-methylbenzene derivatives. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, this method faces challenges in regiocontrol but achieves 50–60% yields for sterically hindered substrates.
Direct C-H Functionalization
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Hydrodediazoniation | 84% | High | Moderate |
| Friedel-Crafts/Bromination | 68% | Moderate | Low |
| Suzuki Coupling | 55% | Low | High |
The hydrodediazoniation route offers the highest yield and scalability, making it industrially preferable. However, it requires handling diazonium intermediates, which pose safety risks. The Friedel-Crafts approach is cost-effective but struggles with byproduct formation in large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-tert-butyl-2-methylphenol if hydroxide is the nucleophile.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is 3-tert-butyl-2-methylbenzene.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-tert-butyl-2-methylbenzene is primarily used in organic synthesis and materials science. Its applications can be categorized into several key areas:
Synthesis of Calixarene Complexes
This compound serves as a precursor in the preparation of calixarene host-guest complexes. Calixarenes are cyclic oligomers that can encapsulate various guest molecules, making them valuable in supramolecular chemistry and materials science .
Organic Synthesis
The compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic system, which is crucial in pharmaceutical chemistry .
Coordination Chemistry
Research has demonstrated that this compound can form stable complexes with transition metals such as platinum and rhodium. These complexes have potential applications in catalysis and materials development, particularly in the creation of advanced materials with tailored properties .
Case Study 1: Host-Guest Chemistry
A study highlighted the use of this compound in synthesizing calix arene derivatives that exhibit selective binding properties for cationic species. The research demonstrated how variations in the substituents on the calixarene framework influenced the binding affinity, showcasing the importance of this compound in designing selective sensors for environmental monitoring .
Case Study 2: Catalytic Applications
Another significant application involved using this compound in developing palladium-catalyzed cross-coupling reactions. The presence of tert-butyl and bromo groups enhances the reactivity of aryl halides, facilitating the formation of biaryl compounds, which are essential intermediates in drug discovery and materials science .
Mechanism of Action
The mechanism of action of 1-bromo-3-tert-butyl-2-methylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing reactions to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 1-bromo-3-tert-butyl-2-methylbenzene with analogous brominated benzene derivatives:
Reactivity and Electronic Effects
Steric Effects :
- The tert-butyl group in this compound creates moderate steric hindrance, reducing reaction rates in bulky transition states (e.g., with Pd catalysts). In contrast, 1-bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) exhibits severe steric shielding, making it less reactive in Suzuki couplings .
- 1-Bromo-4-tert-butylbenzene (para-substituted) has lower steric demand, enabling faster cross-coupling kinetics compared to the meta-substituted target compound .
Electronic Effects :
- Bromine is a strong electron-withdrawing group, directing electrophilic attacks to meta positions. However, the tert-butyl group (electron-donating via inductive effects) competes, leading to mixed regioselectivity in the target compound.
- In 1-bromo-3-(trifluoromethoxy)benzene (), the trifluoromethoxy group is electron-withdrawing, enhancing electrophilic substitution at the para position relative to bromine .
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene, hexane). 1-Bromo-3-isopropylbenzene (C₉H₁₁Br) has higher solubility in polar aprotic solvents due to its smaller alkyl group .
- Melting Points :
- Symmetrical derivatives (e.g., 1-bromo-3,5-di-tert-butylbenzene) exhibit higher melting points (≥100°C) compared to the target compound (~50–70°C) .
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-bromo-3-tert-butyl-2-methylbenzene?
- Methodological Answer : The compound can be synthesized via two main approaches:
- Halogenation : Bromination of 3-tert-butyl-2-methylbenzene using brominating agents like -bromosuccinimide (NBS) in strongly acidic media (e.g., sulfuric acid), leveraging the activating effects of alkyl groups. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination .
- Friedel-Crafts Alkylation : Introducing the tert-butyl group to a pre-brominated benzene derivative using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl). Regioselectivity is influenced by steric hindrance from the methyl group .
- Data Table :
| Method | Yield Range | Optimal Temp (°C) | Key Reagents |
|---|---|---|---|
| Halogenation (NBS) | 60-75% | 0-25 | NBS, HSO |
| Friedel-Crafts | 45-60% | 80-100 | AlCl, t-BuCl |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Identifies substituent positions via splitting patterns (e.g., deshielded protons near bromine).
- NMR : Confirms tert-butyl (δ ~28 ppm) and methyl groups (δ ~20 ppm).
- Mass Spectrometry : Detects molecular ion peaks (e.g., M at m/z 242) and fragmentation patterns (loss of Br or tert-butyl).
- IR Spectroscopy : C-Br stretching (~560 cm) and alkyl C-H vibrations .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Dehalogenation : Bromine may detach under reducing conditions. Mitigation: Use inert atmospheres (N) and avoid excess reducing agents.
- Elimination : tert-butyl groups can undergo β-hydride elimination. Mitigation: Lower reaction temperatures (<100°C) and minimize strong bases .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
- Methodological Answer :
- The tert-butyl group is strongly ortho/para-directing, while bromine is meta-directing. Computational modeling (DFT or molecular docking) predicts dominant substitution sites by analyzing electronic and steric effects.
- Example: Nitration favors the para position to tert-butyl due to steric shielding of ortho sites by the methyl group. Validation via X-ray crystallography .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this substrate?
- Methodological Answer :
- Catalyst Screening : Pd(PPh) or Pd(OAc) with ligands (e.g., SPhos) enhance reactivity.
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Base Selection : KCO or CsCO improves transmetalation efficiency.
- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps .
Q. How do environmental factors (e.g., humidity, light) affect the compound’s stability?
- Methodological Answer :
- Light Sensitivity : Bromoarenes degrade under UV light. Mitigation: Store in amber vials and use light-exclusion protocols.
- Hydrolysis : Moisture induces cleavage of C-Br bonds. Stability tests (TGA/DSC) under controlled humidity (10-90% RH) quantify degradation rates. Data shows >90% stability at RH <50% .
Q. How to resolve contradictions in catalytic reaction yields reported across studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to assess variability in catalyst loading, solvent purity, or temperature gradients.
- Reproducibility Protocols : Standardize substrate ratios (e.g., 1:1.2 aryl bromide:boronic acid) and degassing methods.
- Controlled Replication : Cross-validate results using independent synthetic batches and characterization labs .
Methodological Notes
- Data Contradictions : Discrepancies in bromination yields (e.g., 60% vs. 75%) may arise from solvent purity or trace metal contaminants. Replicate studies under stringent conditions .
- Advanced Tools : AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) propose alternative pathways, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
